4-(2-Chloro-5-methoxybenzyl)morpholine
Overview
Description
4-(2-Chloro-5-methoxybenzyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Morpholine derivatives typically undergo chemical reactions similar to other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This property may influence its interaction with its targets.
Biochemical Pathways
Morpholine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Morpholine derivatives are known to exhibit a broad spectrum of biological activities .
Action Environment
Morpholine is often used in conjunction with low concentrations of hydrazine or ammonia to provide a comprehensive all-volatile treatment chemistry for corrosion protection for the steam systems of such plants . Morpholine decomposes reasonably slowly in the absence of oxygen at the high temperatures and pressures in these steam systems .
Biochemical Analysis
Biochemical Properties
It is known that morpholine, a component of this compound, undergoes most chemical reactions typical for other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This suggests that 4-(2-Chloro-5-methoxybenzyl)morpholine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the properties of morpholine, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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